
1-Benzylpiperidine-4-carbaldehyde
Overview
Description
1-Benzylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidinemethanol using oxidizing agents such as sodium periodate and sodium bromide in the presence of 2,2,6,6-tetramethyl-1-piperidone . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods: The industrial production of this compound typically involves the oxidation of 1-benzyl-4-piperidinemethanol under controlled conditions to ensure high yield and purity. The process is optimized for scalability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate, sodium bromide, and 2,2,6,6-tetramethyl-1-piperidone.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1-Benzylpiperidine-4-carboxylic acid.
Reduction: 1-Benzylpiperidine-4-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-Benzylpiperidine-4-carbaldehyde features a piperidine ring substituted with a benzyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 203.29 g/mol. The compound exists as a clear liquid with a boiling point of 128 °C and a flash point of 110 °C, making it suitable for various laboratory applications .
Scientific Research Applications
This compound is utilized in several scientific research fields:
1. Chemistry:
- Synthesis Intermediate: It serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the production of pharmaceuticals.
- Reactivity Studies: The unique substitution pattern allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
2. Biology:
- Enzyme Interaction Studies: The compound is employed in studying enzyme interactions and metabolic pathways, particularly those involving acetylcholinesterase inhibition.
- Neuropharmacology: It is significant in researching cholinergic transmission, especially concerning Alzheimer's disease treatments .
3. Medicine:
- Pharmaceutical Synthesis: this compound is a precursor in the synthesis of Donepezil (E2020), a drug used to treat Alzheimer's disease. It plays a vital role in enhancing acetylcholine levels by inhibiting acetylcholinesterase, thereby improving cognitive function in patients .
- Development of Other Drugs: The compound is also explored for synthesizing selective α1 receptor antagonists and MCH-R1 antagonists, expanding its therapeutic potential .
Common Synthetic Routes:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Oxidation | Sodium Periodate, Sodium Bromide | THF or DMF; 0–40 °C; 5–12 hours | 80%–96% |
Oxidation | Oxalyl Chloride | Severe conditions; complex purification | Variable |
This compound can also undergo further reactions such as:
- Oxidation to form carboxylic acids.
- Reduction to produce primary alcohols.
- Substitution reactions involving nucleophiles under acidic or basic conditions .
Case Studies
Case Study 1: Donepezil Synthesis
A notable application of this compound is its role in synthesizing Donepezil. The compound undergoes condensation with 5,6-dimethoxy-1-indanone in the presence of alkali metal carbonates at elevated temperatures to form an intermediate that is subsequently hydrogenated to yield Donepezil. This process highlights the compound's significance in developing effective Alzheimer's treatments .
Case Study 2: Enzyme Interaction Research
Research utilizing this compound has demonstrated its efficacy in inhibiting acetylcholinesterase activity, leading to increased acetylcholine levels. This effect has been documented in various studies focusing on cognitive enhancement strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-benzylpiperidine-4-carbaldehyde is primarily related to its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of donepezil, it undergoes condensation with dimethoxy-dihydro-indenone, facilitated by n-butyllithium, to form the final product . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
Comparison with Similar Compounds
- 1-Benzyl-4-formylpiperidine
- 1-Benzylisonipecotaldehyde
- 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
Comparison: 1-Benzylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Compared to similar compounds, it is particularly valuable in the synthesis of donepezil due to its optimal reactivity and compatibility with the synthetic route .
Biological Activity
1-Benzylpiperidine-4-carbaldehyde (C13H17NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the presence of a benzyl group attached to a piperidine ring, with an aldehyde functional group at the fourth position. Its molecular structure allows for various interactions with biological targets, making it a valuable compound for research and development in pharmacology.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties by modulating critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. Research has demonstrated that its derivatives possess antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | Modulation of NF-κB signaling |
Neuroprotective Effects
This compound has shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.25 | Human AChE |
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate | 0.0167 | Human AChE |
These findings indicate that the compound may enhance cholinergic function and provide neuroprotective benefits against amyloid-beta-induced toxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various derivatives of this compound have been synthesized and tested against a range of bacterial strains, demonstrating moderate to strong activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Synthesis Methods
Synthesis of this compound typically involves the condensation of benzylamine with piperidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity.
- Condensation Reaction : Benzylamine is reacted with piperidine-4-carboxaldehyde in the presence of acetic acid.
- Use of Catalysts : Employing catalysts like p-toluenesulfonic acid can enhance reaction rates and yields.
- Alternative Routes : Other synthetic routes involve the use of alkylating agents or reductive amination techniques.
Case Studies
In a study focusing on the synthesis and biological evaluation of novel derivatives, researchers found that modifications at the piperidine nitrogen significantly affected both the potency and selectivity for AChE inhibition . Additionally, a recent patent highlighted the utility of 1-benzylpiperidine derivatives in developing therapeutically active compounds .
Q & A
Q. What are the key safety considerations when handling 1-Benzylpiperidine-4-carbaldehyde in laboratory settings?
Basic Question | Safety Protocols
this compound is classified as a skin/eye irritant (Category 2/2A) and requires stringent safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Ventilation: Use fume hoods during handling to avoid inhalation of vapors or aerosols .
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
Basic Question | Synthesis Methodology
The compound is typically synthesized via:
- Benzylation of Piperidine: React piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine, followed by oxidation of the 4-position using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group .
- Optimization: Control reaction temperature (0–25°C) and stoichiometry to minimize side products. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. How can researchers characterize the purity and structural identity of this compound?
Basic Question | Analytical Characterization
- Spectroscopy:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Advanced Question | Structural Analysis
Crystallographic tools like SHELXL and SIR97 enable precise determination of molecular geometry:
- Data Collection: Use high-resolution X-ray diffraction (0.8–1.0 Å) to resolve bond lengths/angles in derivatives .
- Refinement: Apply twin-law corrections in SHELXL for overlapping reflections in twinned crystals .
- Validation: Cross-check with Cambridge Structural Database (CSD) entries to validate conformational stability .
Q. What strategies reconcile contradictory spectroscopic data during structural elucidation?
Advanced Question | Data Contradiction Analysis
- Multi-Technique Validation: Combine NMR, mass spectrometry, and X-ray crystallography to resolve discrepancies. For example, an aldehyde proton (NMR) may appear shifted due to hydrogen bonding, which crystallography can clarify .
- Dynamic Effects: Consider rotameric equilibria in solution (NMR) versus static solid-state (X-ray) structures .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. How do reaction conditions influence regioselectivity in derivatization reactions of this compound?
Advanced Question | Reaction Optimization
- Aldehyde Reactivity: The 4-carbaldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) under anhydrous conditions (THF, 0°C), while the benzyl group remains inert .
- Catalytic Control: Use Lewis acids (e.g., BF·OEt) to direct substitutions to the piperidine nitrogen .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enolate formation for α-functionalization of the aldehyde .
Properties
IUPAC Name |
1-benzylpiperidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176554 | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-85-6 | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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